

# A Comparative Analysis of Skin Penetration Enhancement: Bis-ethoxydiglycol Succinate vs. Transcutol®

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## Compound of Interest

Compound Name: *Bis-ethoxydiglycol succinate*

Cat. No.: *B12752971*

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In the realm of topical and transdermal drug delivery, the effective penetration of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum, is a critical determinant of therapeutic efficacy. Penetration enhancers are chemical agents incorporated into formulations to reversibly reduce the barrier resistance of the skin. This guide provides a comparative overview of two such enhancers: **Bis-ethoxydiglycol succinate** and the well-established Transcutol® (Diethylene Glycol Monoethyl Ether). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and mechanistic insights.

## Overview of Penetration Enhancers

**Bis-ethoxydiglycol succinate** is primarily recognized in the cosmetics industry as a humectant, skin conditioning agent, and solvent.<sup>[1][2]</sup> While its role in enhancing the penetration of active ingredients is emerging, particularly with related compounds like bis-ethoxydiglycol cyclohexane 1,4-dicarboxylate (marketed as Neosolue-Aquilio™) which is described as an ester oil that enhances penetration into skin and hair, comprehensive quantitative data on its specific penetration enhancement capabilities are not readily available in the public domain.<sup>[3]</sup> Its mechanism is thought to be related to its solvent properties and its ability to increase skin hydration.<sup>[1][3]</sup>

Transcutol®, on the other hand, is a highly purified diethylene glycol monoethyl ether that has been extensively studied and is widely used as a solubilizer and penetration enhancer in

pharmaceutical formulations.[4][5][6][7] Its mechanism of action is often described as a "push and pull" effect. The "push" aspect relates to its strong solubilizing capacity, which increases the concentration of the API in the vehicle. The "pull" effect is attributed to its ability to penetrate the stratum corneum and modify the lipid bilayer structure, thereby facilitating drug diffusion.[6]

## Comparative Data

Direct comparative studies between **Bis-ethoxydiglycol succinate** and Transcutol® are not available in the reviewed literature. Therefore, a side-by-side quantitative comparison from a single study is not possible. The following tables summarize the known properties and available data for each compound to facilitate an indirect comparison.

Table 1: General Properties and Functions

Property/Function	Bis-ethoxydiglycol succinate	Transcutol® (Diethylene Glycol Monoethyl Ether)
INCI Name	BIS-ETHOXYDIGLYCOL SUCCINATE	ETHOXYDIGLYCOL
Primary Functions	Humectant, Skin Conditioning Agent, Solvent[1][2]	Solubilizer, Penetration Enhancer, Solvent[4][5][6][7]
Mechanism of Action	Primarily as a humectant and solvent; penetration enhancement likely related to skin hydration and solubilization.[1][3]	"Push and pull" mechanism: enhances drug solubility in the vehicle and disrupts the stratum corneum lipid structure.[6]
Safety Profile	Used in cosmetic formulations; specific safety data on penetration enhancement is limited.	Generally recognized as safe for topical use at typical concentrations (0.5-5%); extensive safety data available.[8]

Table 2: Quantitative Skin Penetration Enhancement Data

Due to the lack of specific studies on **Bis-ethoxydiglycol succinate** as a penetration enhancer, quantitative data for this compound is not available in the literature reviewed. The table below presents illustrative data for Transcutol® to provide a benchmark for its efficacy.

Active Pharmaceutical Ingredient (API)	Formulation Details	Skin Model	Key Findings	Reference
Various APIs	Used in gels, microemulsions, and other topical forms.	Human and animal skin models.	Numerous studies confirm its enhancing effect on drug solubilization and percutaneous absorption rate. <a href="#">[5]</a> <a href="#">[7]</a>	<a href="#">[5]</a> <a href="#">[7]</a>
Dapsone	Gel formulation containing Transcutol®.	Not specified.	Increased skin permeation of dapsone due to a combination of penetration and depot effects. <a href="#">[6]</a>	<a href="#">[6]</a>

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			While not a direct study on Transcutol, it highlights the importance of enhancer selection with specific polymers, showing varied permeability coefficients (5.82 to 8.32 cm/h) and flux (281.61 to 729.08 $\mu\text{g}/\text{cm}^2/\text{h}$ ) with different enhancers. <a href="#">[9]</a> <a href="#">[10]</a>
Aliskiren Hemifumarate	Transdermal patch with various enhancers.	Pretreated cellophane membrane.	

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## Experimental Protocols

The in vitro skin permeation study is a standard method for evaluating the efficacy of penetration enhancers. The following is a detailed protocol for a typical experiment using Franz diffusion cells.

### In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Objective: To quantify the permeation of an API through a skin membrane from a topical formulation containing a penetration enhancer.

2. Materials and Equipment:

- Franz diffusion cells (with a defined diffusion area and receptor chamber volume).
- Human or animal skin membrane (e.g., human cadaver skin, porcine ear skin).

- Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions).
- Test formulation (containing the API and the penetration enhancer).
- Control formulation (without the penetration enhancer).
- High-performance liquid chromatography (HPLC) system for sample analysis.
- Magnetic stirrer and stir bars.
- Water bath for temperature control.
- Micro-pipettes.

### 3. Procedure:

- Skin Preparation: Thaw frozen skin at room temperature. Cut the skin into sections large enough to fit the Franz diffusion cells. If required, the subcutaneous fat is removed. The skin is mounted on the Franz cell with the stratum corneum side facing the donor compartment. [5]
- Cell Assembly: The Franz diffusion cell is assembled with the skin membrane separating the donor and receptor chambers. The receptor chamber is filled with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[5]
- Equilibration: The assembled cells are placed in a water bath maintained at 32°C to achieve a skin surface temperature of approximately 32°C. The receptor medium is stirred continuously. The system is allowed to equilibrate for a set period.
- Dosing: A precise amount of the test or control formulation is applied to the skin surface in the donor compartment.[5]
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), an aliquot of the receptor medium is withdrawn from the sampling port. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium.[5]

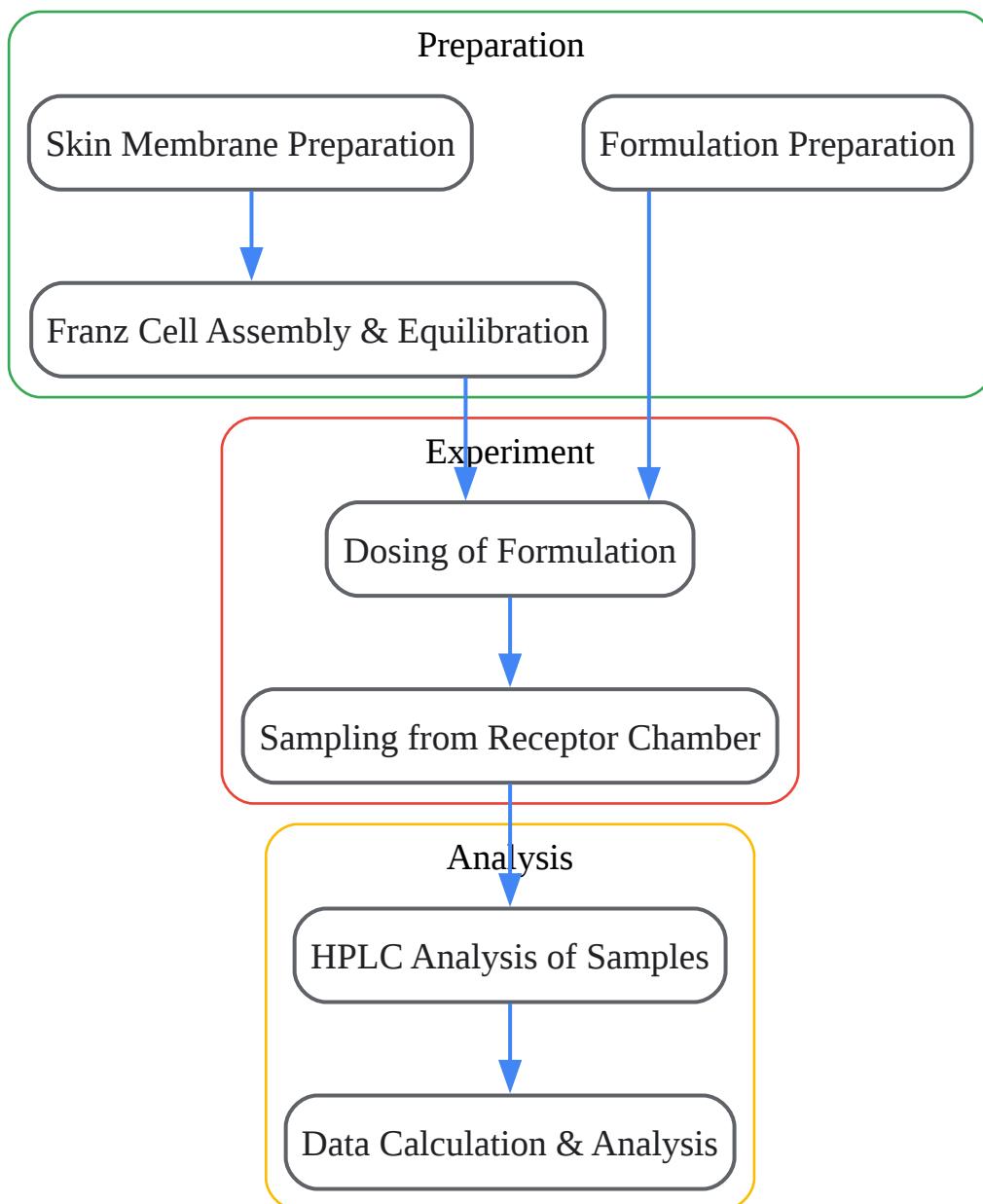
- Sample Analysis: The collected samples are analyzed by a validated HPLC method to determine the concentration of the API.

#### 4. Data Analysis:

- The cumulative amount of API permeated per unit area of the skin is plotted against time.
- The steady-state flux ( $J_{ss}$ ) is calculated from the slope of the linear portion of the cumulative permeation curve.
- The permeability coefficient ( $K_p$ ) is calculated using the equation:  $K_p = J_{ss} / C_d$ , where  $C_d$  is the concentration of the drug in the donor compartment.
- The enhancement ratio (ER) is calculated by dividing the flux of the API from the formulation with the enhancer by the flux from the control formulation.

## Visualizations

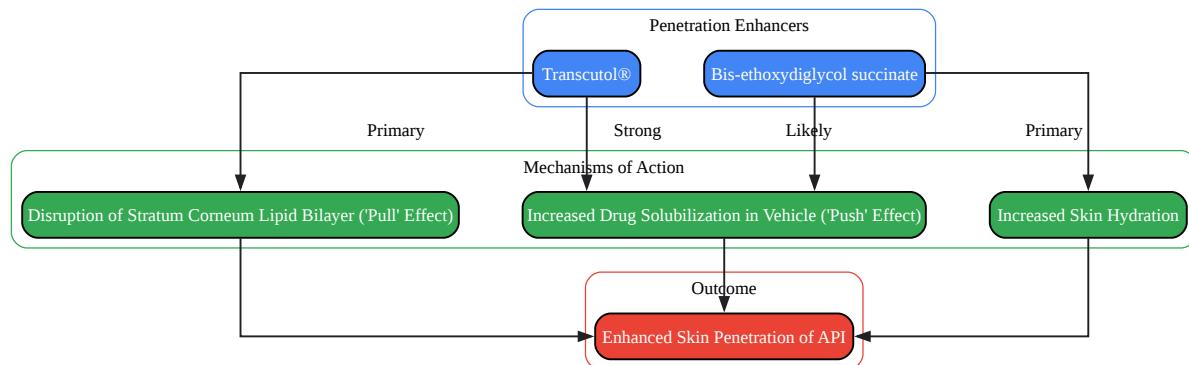
## Experimental Workflow



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*Experimental workflow for an in vitro skin permeation study.*

## Signaling Pathways and Mechanisms

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*Proposed mechanisms of action for skin penetration enhancers.*

## Conclusion

Transcutol® is a well-documented and effective skin penetration enhancer with a clearly defined mechanism of action supported by extensive research. Its ability to act as both a powerful solubilizer and a disruptor of the stratum corneum lipids makes it a versatile excipient in topical and transdermal formulation development.

**Bis-ethoxydiglycol succinate** is primarily known for its cosmetic functions as a humectant and solvent. While these properties suggest a potential for enhancing skin penetration, particularly through increased hydration and solubilization, there is a clear lack of published, peer-reviewed studies that quantitatively assess its efficacy as a penetration enhancer.

For researchers and formulators, the choice between these two excipients will depend on the specific objectives of the formulation. Transcutol® offers a reliable and potent option for significant penetration enhancement. **Bis-ethoxydiglycol succinate** may be considered in formulations where its primary humectant and skin-conditioning properties are desired, with a

potential secondary benefit of modest penetration enhancement, though this would need to be experimentally verified. Further research, including direct comparative studies, is necessary to fully elucidate the skin penetration enhancement capabilities of **Bis-ethoxydiglycol succinate** and to establish its place relative to well-known enhancers like Transcutol®.

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